

ASTX029: A Technical Guide to a Dual-Mechanism ERK1/2 Inhibitor

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Compound of Interest		
Compound Name:	ASTX029	
Cat. No.:	B3025699	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ras-Raf-MEK-ERK mitogen-activated protein kinase (MAPK) signaling pathway is a cornerstone of cellular regulation, governing processes such as proliferation, differentiation, and survival.[1] Its hyperactivation, frequently driven by mutations in genes like BRAF and RAS, is a well-established oncogenic driver in a multitude of human cancers, including melanoma, colorectal, and non-small cell lung cancers.[1][2] While inhibitors targeting upstream components of this cascade, such as BRAF and MEK, have seen clinical success, the emergence of resistance, often through reactivation of the pathway, remains a significant challenge. This has positioned the terminal kinases of the pathway, Extracellular signal-regulated kinases 1 and 2 (ERK1/2), as critical therapeutic targets.

ASTX029, also known as beroterkib, is a potent and selective, orally bioavailable small molecule inhibitor of ERK1/2. Developed through fragment-based drug design, **ASTX029** exhibits a novel dual mechanism of action, inhibiting both the catalytic activity of ERK1/2 and, uniquely, the phosphorylation of ERK by its upstream kinase, MEK. This comprehensive technical guide provides an in-depth overview of **ASTX029**, summarizing its preclinical and clinical data, detailing key experimental methodologies for its evaluation, and visualizing its mechanism of action and experimental workflows.

Quantitative Data Summary



In Vitro Activity

The in vitro potency of **ASTX029** has been demonstrated across various assays and cell lines. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of ASTX029

Assay Type	Target	Cell Line	IC50 (nM)	Reference
pRSK Inhibition	ERK1/2 Catalytic Activity	A375 (BRAF V600E)	3.3	
pRSK Inhibition	ERK1/2 Catalytic Activity	HCT116 (KRAS G13D)	4	

Table 2: Anti-proliferative Activity of ASTX029 in Cancer Cell Lines

Cell Line	Cancer Type	Key Mutation(s)	IC50 (nM)	Reference
A375	Melanoma	BRAF V600E	3.4	
HCT116	Colorectal Cancer	KRAS G13D	28	
General Range	Various	BRAF, KRAS, or NRAS mutations	1.8 - 380	_

A screen of 437 human cancer cell lines revealed that 109 had an IC50 value less than 150 nM.

In Vivo Preclinical Data

ASTX029 has demonstrated significant anti-tumor activity in various xenograft models.

Table 3: Murine Pharmacokinetic Parameters of ASTX029



Parameter	Value	Dosing	Reference
Oral Bioavailability	42%	5 mg/kg (oral) vs. 0.5 mg/kg (intravenous)	
Clearance	22 mL/minute/kg	5 mg/kg (oral) vs. 0.5 mg/kg (intravenous)	
Tmax (Plasma and Tumor)	~0.5 hours	75 mg/kg single oral dose (Colo205 xenograft)	-

Clinical Data (Phase 1/2 Study - NCT03520075)

ASTX029 is currently being evaluated in a Phase 1/2 clinical trial in patients with advanced solid tumors.

Table 4: Preliminary Clinical Trial Data for ASTX029

Parameter	Finding	Reference
Recommended Phase 2 Dose (RP2D)	200 mg daily (continuous)	
Mean PK Exposure at RP2D	109% of target exposure based on mouse models	
Partial Responses Observed In	KRAS-mutated NSCLC, KRAS-mutated pancreatic cancer	_
Pharmacodynamic Effect	Decreased pERK, pRSK, and Ki-67 in tumor biopsies	_

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of ERK1/2 inhibitors like **ASTX029**. The following sections provide protocols for key experiments.



In Vitro Kinase Assay (TR-FRET)

This assay quantitatively measures the inhibition of ERK2 kinase activity.

Objective: To determine the IC50 of ASTX029 against ERK2.

Materials:

- Recombinant active ERK2 enzyme
- · Biotinylated ERKtide substrate
- ATP
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
- LanthaScreen™ Tb-anti-pERK (Thr202/Tyr204) antibody
- Streptavidin-Dylight 650
- ASTX029 serial dilutions
- 384-well low-volume plates
- Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

- Prepare serial dilutions of ASTX029 in DMSO and then in assay buffer.
- Add 2.5 μL of the diluted ASTX029 or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 2.5 μ L of a solution containing ERK2 enzyme and biotinylated ERKtide substrate in assay buffer.
- Initiate the kinase reaction by adding 5 μL of ATP solution in assay buffer.



- Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction by adding 10 μL of a solution containing the Tb-anti-pERK antibody and Streptavidin-Dylight 650 in TR-FRET dilution buffer.
- Incubate at room temperature for 60 minutes to allow for antibody binding.
- Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the terbium and Dylight 650 wavelengths.
- Calculate the TR-FRET ratio and plot the percentage of inhibition against the ASTX029 concentration to determine the IC50 value.

Cellular Phospho-Protein Analysis (MSD Assay)

This electrochemiluminescence-based assay quantifies the levels of phosphorylated ERK and its substrate RSK in cell lysates.

Objective: To measure the dose-dependent inhibition of pERK and pRSK by **ASTX029** in cancer cells.

Materials:

- Cancer cell lines (e.g., A375, HCT116)
- Cell culture medium and supplements
- ASTX029 serial dilutions
- Lysis buffer (e.g., MSD Lysis Buffer with protease and phosphatase inhibitors)
- MSD multi-array plates pre-coated with capture antibodies for total ERK/RSK and pERK/pRSK
- MSD SULFO-TAG labeled detection antibodies
- MSD Read Buffer T
- Plate shaker



MSD SECTOR Imager

Procedure:

- Seed cells in 96-well plates and allow them to adhere overnight.
- Treat cells with serial dilutions of ASTX029 for a specified time (e.g., 2 hours).
- Aspirate the media and lyse the cells by adding cold lysis buffer.
- Incubate on ice for 30 minutes with gentle shaking.
- Add cell lysates to the MSD multi-array plate wells.
- Incubate at room temperature with shaking for 1-2 hours.
- Wash the plate according to the manufacturer's protocol.
- Add the SULFO-TAG labeled detection antibody solution.
- Incubate at room temperature with shaking for 1 hour.
- · Wash the plate.
- Add MSD Read Buffer T to each well.
- Analyze the plate on an MSD SECTOR Imager to measure the electrochemiluminescence signal.
- Normalize the phospho-protein signal to the total protein signal and determine the IC50 for inhibition.

Cell Proliferation Assay (MTS or CellTiter-Glo)

This assay determines the effect of **ASTX029** on the viability and proliferation of cancer cell lines.

Objective: To determine the IC50 of **ASTX029** for inhibiting the proliferation of various cancer cell lines.



Materials:

- Cancer cell lines
- Cell culture medium and supplements
- ASTX029 serial dilutions
- 96-well clear-bottom plates
- MTS reagent (e.g., CellTiter 96® AQueous One Solution) or CellTiter-Glo® Luminescent Cell
 Viability Assay reagent
- Absorbance or luminescence plate reader

Procedure:

- Seed cells at a predetermined density in 96-well plates and allow them to adhere overnight.
- Treat the cells with a serial dilution of ASTX029.
- Incubate the cells for a specified period (e.g., 72 hours).
- For MTS assay:
 - Add MTS reagent to each well.
 - Incubate for 1-4 hours at 37°C.
 - Measure the absorbance at 490 nm.
- For CellTiter-Glo assay:
 - Equilibrate the plate to room temperature.
 - Add CellTiter-Glo reagent to each well.
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.



- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blotting for Apoptosis Markers

This technique is used to detect the induction of apoptosis through the cleavage of key proteins.

Objective: To assess the effect of **ASTX029** on apoptotic markers such as cleaved PARP and Bim.

Materials:

- Cancer cell lines
- ASTX029
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membranes and transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-cleaved PARP, anti-Bim, anti-actin or other loading control)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate (ECL)
- Imaging system



Procedure:

- Treat cells with ASTX029 for the desired time.
- Lyse the cells and quantify the protein concentration.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor activity of **ASTX029** in a mouse model.

Objective: To determine the in vivo efficacy of ASTX029 in inhibiting tumor growth.

Materials:

- Immunocompromised mice (e.g., BALB/c nude)
- Cancer cell line (e.g., Colo205)
- Cell culture medium



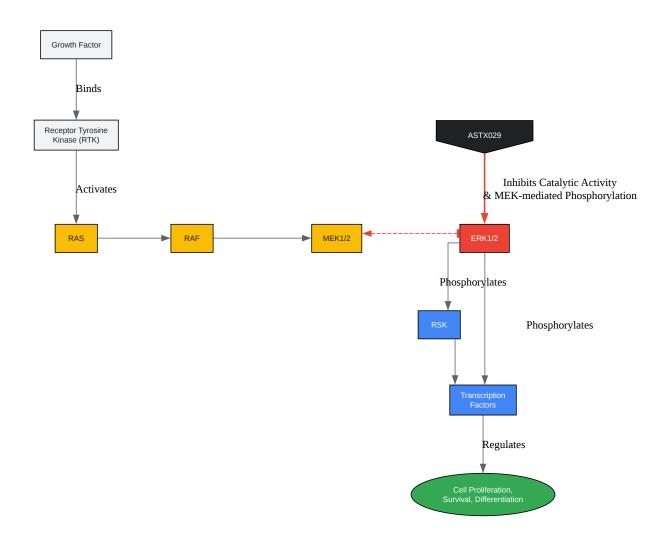
- Sterile PBS and Matrigel (optional)
- ASTX029 formulation for oral administration (e.g., in 20% PEG200 and 0.5% methylcellulose)
- Vehicle control
- Gavage needles
- · Calipers and animal balance

Procedure:

- Subcutaneously implant cancer cells into the flank of the mice.
- Monitor tumor growth regularly using calipers.
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer ASTX029 or vehicle control orally at the desired dose and schedule (e.g., daily).
- Measure tumor volumes and body weights 2-3 times per week.
- Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint.
- At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for pRSK).
- Analyze the data to determine tumor growth inhibition.

Visualizations Signaling Pathway

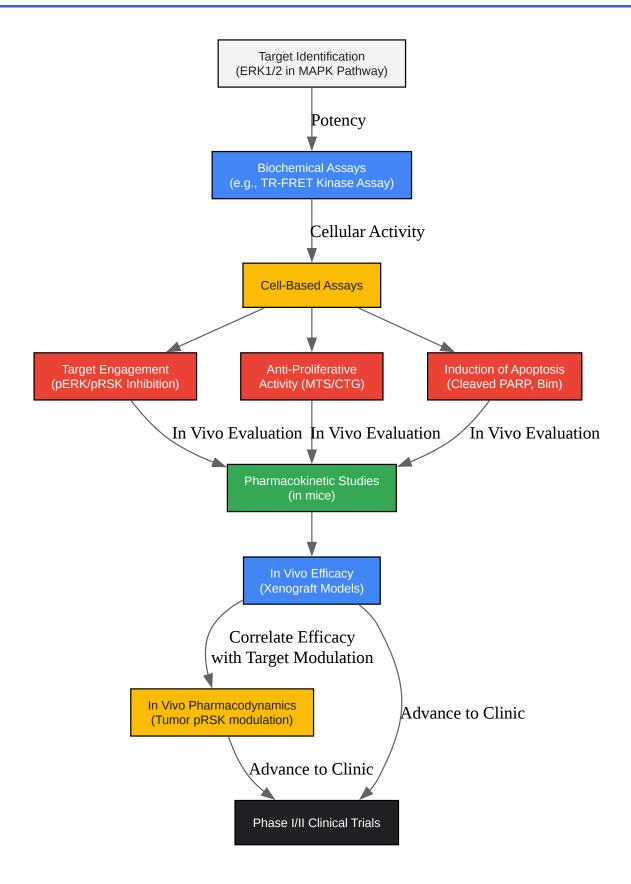












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